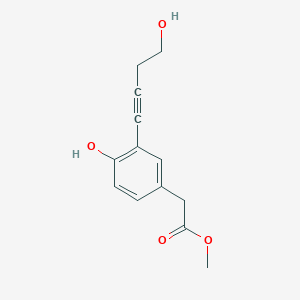

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Description

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate (CAS 866136-72-3) is a synthetic organic compound with the molecular formula C20H19BrO4. Its structure features:

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2-[4-hydroxy-3-(4-hydroxybut-1-ynyl)phenyl]acetate |

InChI |

InChI=1S/C13H14O4/c1-17-13(16)9-10-5-6-12(15)11(8-10)4-2-3-7-14/h5-6,8,14-15H,3,7,9H2,1H3 |

InChI Key |

ZHJGUCNGKIOPFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)C#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(1-hydroxybut-3-ynyl)phenol Intermediate

A key intermediate in the synthesis is 2-(1-hydroxybut-3-ynyl)phenol, which is prepared via the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of activated zinc dust. The reaction proceeds in a mixture of tetrahydrofuran and dimethylformamide at room temperature, followed by aqueous workup and purification by silica gel column chromatography using petroleum ether-ethyl acetate (5:1) as eluent. This method yields the intermediate with high efficiency (~98%) and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-hydroxybenzaldehyde + propargyl bromide | Activated zinc dust, THF/DMF, room temp | 98 | Purification by silica gel chromatography |

Alkylation of Phenol with Hydroxybutynyl Side Chain

The hydroxybutynyl group is introduced onto the aromatic ring via nucleophilic substitution or O-alkylation of the phenol. This step is critical to ensure the hydroxybutynyl substituent is attached at the correct position (3-position relative to the hydroxy group) without side reactions.

Formation of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate

The final compound is typically obtained by esterification of the phenylacetic acid derivative or by direct coupling of the phenol intermediate with methyl bromoacetate or related reagents under basic conditions.

An example synthesis reported uses a general procedure involving:

- Reaction of the hydroxybutynyl phenol intermediate with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide.

- Purification by column chromatography or recrystallization.

- Characterization by NMR and mass spectrometry to confirm structure and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxybutynyl phenol + methyl bromoacetate | K2CO3, DMF, room temp or mild heating | 70-85 | Purification by chromatography; confirms substitution |

Alternative Synthetic Routes

Some literature suggests alternative synthetic routes involving:

- Sonogashira coupling of 4-hydroxy-3-iodophenylacetate derivatives with 4-hydroxybut-1-yne under palladium-catalyzed conditions.

- Cascade cyclization approaches starting from o-(2-acyl-1-ethynyl)benzaldehydes reacting with amino acids to form related cyclic derivatives, which could be adapted for this compound’s synthesis.

These methods offer regioselective and efficient routes but require careful optimization of catalysts and reaction conditions.

Analytical Data Supporting the Preparation

Characterization data from NMR and HR-MS confirm the structure and purity of the synthesized compound:

| Technique | Data Example | Interpretation |

|---|---|---|

| ^1H NMR (400 MHz, CDCl3) | Signals at δ 7.2–6.8 ppm (aromatic protons), 3.9 ppm (OCH3), 3.8 ppm (CH2 adjacent to ester), 2.7-3.0 ppm (alkyne side chain protons) | Confirms aromatic and alkyne protons |

| ^13C NMR (101 MHz, CDCl3) | Peaks at δ ~193, 158, 112, 91, 78, 60 ppm | Carbonyl, aromatic, alkyne carbons |

| HR-MS (ESI) | m/z matching calculated molecular ion peak | Confirms molecular formula |

These data are consistent with the expected structure of this compound.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation techniques.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate exhibit promising anticancer properties. These compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research has demonstrated that certain modifications to the compound enhance its cytotoxicity against breast cancer cells, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Preliminary investigations have indicated that it may inhibit the production of pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composite materials . The incorporation of this compound into polymer matrices has been shown to improve adhesion and durability.

Photonic Applications

Due to its chromophoric nature, this compound is being explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a potential candidate for applications in organic light-emitting diodes (OLEDs) and solar cells . Studies are ongoing to optimize its photophysical properties for enhanced performance in these technologies.

Enzyme Inhibition Studies

This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property could be leveraged to modulate drug interactions and enhance therapeutic efficacy.

Fluorescent Probes

The compound's ability to fluoresce under UV light makes it a useful tool in biochemical assays and imaging techniques. It can be used as a fluorescent probe to study cellular processes or track biomolecules within living organisms . Ongoing research aims to refine its fluorescent properties for better sensitivity and specificity.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate involves its interaction with specific molecular targets. For instance, as a mitochondrial complex 1 inhibitor, it disrupts the electron transport chain, leading to reduced ATP production and potential therapeutic effects in cardiac imaging .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound is compared to structurally related esters (Table 1), focusing on substituent variations and their implications:

Table 1: Structural Comparison of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate and Analogues

Key Observations:

Bioactivity Clues : Pyrazole-containing analogues (e.g., compounds 1a-1f in ) exhibit fungicidal activity, suggesting that bulky substituents (e.g., bromine, hydroxybutynyl) may enhance interactions with biological targets.

Polarity and Solubility: The hydroxybutynyl group in the target compound increases hydrophilicity compared to non-polar bromobenzyl or formyl groups in other esters.

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogues:

Biological Activity

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic structure which is often associated with various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of this compound has not been directly studied, but derivatives have shown promising results in various assays.

Antifungal Activity

A related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, demonstrated antifungal activity against Candida albicans, suggesting that this compound may possess similar properties. The Fractional Inhibitory Concentration (FIC) for this compound was found to be synergistic with fluconazole, indicating potential for use in antifungal therapies .

The biological activity of this compound may involve several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress, the compound may protect cellular components from damage.

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : Phenolic compounds often interact with various signaling pathways, potentially influencing cell survival and apoptosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.